(Chloromethyl)methylcarbamyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The reactants, conditions, and steps of these reactions are all part of the synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions and the conditions under which they occur are part of this analysis .Physical And Chemical Properties Analysis

The physical properties of a compound include its state of matter (solid, liquid, gas) at room temperature, melting point, boiling point, density, and solubility. Chemical properties include its reactivity with other substances, stability, and pH .科学的研究の応用

Environmental Impact and Emissions

Chloromethane Emissions from Biomass Combustion : Studies have shown that chloromethane, a related compound, is a characteristic emission from vegetative biomass burning, with emission factors varying significantly between flaming and smoldering combustion. This suggests the environmental significance of chloromethane emissions in natural and anthropogenic fire events (Reinhardt & Ward, 1995)(Reinhardt & Ward, 1995).

Methyl Chloride from Coastal Lands : Research indicates significant emissions of methyl chloride, another chloromethane derivative, from warm coastal lands, especially in tropical regions. This finding is critical for understanding the natural sources contributing to atmospheric levels of chloromethane compounds (Yokouchi et al., 2000)(Yokouchi et al., 2000).

Industrial Applications and Safety

- Methyl Chloride Production Plant Design : A study focused on designing an energy-efficient and environmentally safe production plant for methyl chloride, highlighting the importance of continuous improvement in operational efficiency and environmental safety in the chloromethane industry (Yandrapu & Kanidarapu, 2021)(Yandrapu & Kanidarapu, 2021).

Chemical Processes and Reactions

- Chloride Methylation by Plant Pectin : Research has identified a significant natural process where chloride is converted to chloromethane via abiotic methylation in plant material, particularly through pectin, a common plant component. This process, occurring in various terrestrial ecosystems, may contribute substantially to atmospheric chloromethane levels (Hamilton et al., 2003)(Hamilton et al., 2003).

作用機序

Safety and Hazards

特性

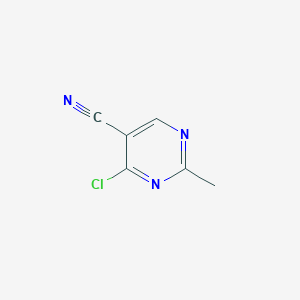

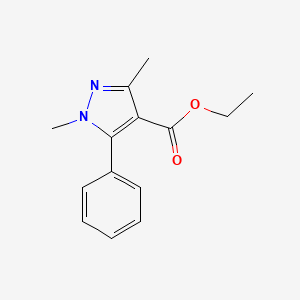

IUPAC Name |

N-(chloromethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c1-6(2-4)3(5)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBLIZXPIXHWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508811 |

Source

|

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50778-91-1 |

Source

|

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)